2-Bromoresorcinol
Overview
Description
Synthesis Analysis
The synthesis of 2-bromoresorcinol has been described through various methodologies, emphasizing its accessibility and versatility in organic synthesis. Notably, a procedure utilizing cyclohexane-1, 3-dione as the starting material highlights an efficient pathway to synthesize 2-bromoresorcinol, showcasing the compound's foundational role in chemical synthesis (Schamp & Pooter, 2010). Additionally, studies have explored the synthesis of complex molecules from 2-bromoresorcinol, demonstrating its utility as a versatile precursor in organic chemistry (Pardanani & Trivedi, 1972).
Molecular Structure Analysis
The molecular structure of 2-bromoresorcinol has been thoroughly investigated, revealing insights into its planarity and geometrical parameters. Crystallographic studies have identified the compound's essentially planar structure, with notable O-H...O and O-H...O/Br hydrogen bonds and pi-pi stacking interactions contributing to its high-symmetry structure. These structural features facilitate the formation of R(4)(4)(8) rings and helical C(2) chains, underscoring the compound's significance in the study of molecular interactions and crystal engineering (Kirsop, Storey, & Harrison, 2004).
Chemical Reactions and Properties
2-Bromoresorcinol undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, bromination reactions involving dihydroresorcinol have led to the formation of 2-bromoresorcinol, showcasing its potential in synthetic chemistry for generating brominated compounds with specific properties (Nazarov & Zav'yalov, 1959). Moreover, the compound's role in the synthesis of brominated resorcinol dimers highlights its applicability in producing substances with antimicrobial properties (Bouthenet et al., 2011).
Scientific Research Applications
- Chemistry
- Application : 2-Bromoresorcinol is used in the synthesis of bromophloroglucinols and their methyl ethers . It’s also used in the cyclocondensation with some aldehydes .
- Methods of Application : The bromination products of phloroglucinol and its methyl ethers, as well as five bromoresorcinols and three of their dimethyl ethers, were synthesized and analyzed by nuclear magnetic resonance spectroscopy . The cyclocondensation of 2-bromoresorcinol with some aldehydes proceeds in acetonitrile-CF3SO3H .
- Results : Two or three equivalents of bromine convert phloroglucinol to di- and tribromophloroglucinol, 5-methoxyresorcinol to the tri- and 2,4-dibromo, 3,5-dimethoxyphenol to the tri- and 2,6-dibromo, and 1,3,5-trimethoxybenzene to the dibromo compound . With one equivalent of bromine, 3,5-dimethoxyphenol reacts preferentially at C-2 while 5-methoxyresorcinol gives both monobromo isomers .
- Chemistry
- Application : 2-Bromoresorcinol is used as a building block in organic synthesis . It’s also used in the cyclocondensation with some aldehydes .
- Methods of Application : The cyclocondensation of 2-bromoresorcinol with some aldehydes proceeds in acetonitrile-CF3SO3H to give cyclic tetramers with high stereoselectivity .
- Results : The cyclocondensation results in cyclic tetramers .
-
Chemistry
- Application : 2-Bromoresorcinol is used in the synthesis of psoralene and alkylpsoralenes .
- Methods of Application : A synthesis of psoralene and alkylpsoralenes from 2-bromoresorcinol is described. Treatment of 2-iodomethyl-8-oxo-2,3-dihydro-8H-furo [2,3.h] 1benzopyran with sodium and ethanol is shown to yield 2-methyl-8-oxo-8H-furo [2,3-h] 1- benzopyran .
- Results : The treatment results in 2-methyl-8-oxo-8H-furo [2,3-h] 1- benzopyran .
-
Chemistry
- Application : 2-Bromoresorcinol is used in the synthesis of bromophloroglucinols and their methyl ethers .
- Methods of Application : All 16 bromination products of phloroglucinol and its methyl ethers, as well as five bromoresorcinols and three of their dimethyl ethers, were synthesized and analyzed by nuclear magnetic resonance spectroscopy .
- Results : Two or three equivalents of bromine convert phloroglucinol to di- and tribromophloroglucinol, 5-methoxyresorcinol to the tri- and 2,4-dibromo, 3,5-dimethoxyphenol to the tri- and 2,6-dibromo, and 1,3,5-trimethoxybenzene to the dibromo compound .
Safety And Hazards
properties
IUPAC Name |
2-bromobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLPZAPIFFZLMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345488 | |
Record name | 2-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoresorcinol | |
CAS RN |
6751-75-3 | |
Record name | 2-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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